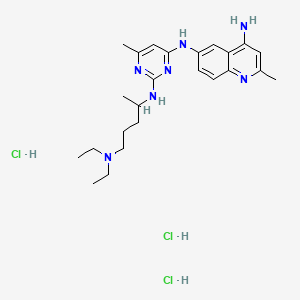

NSC 23766 trihydrochloride

Descripción

Propiedades

IUPAC Name |

6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N7.3ClH/c1-6-31(7-2)12-8-9-16(3)27-24-28-18(5)14-23(30-24)29-19-10-11-22-20(15-19)21(25)13-17(4)26-22;;;/h10-11,13-16H,6-9,12H2,1-5H3,(H2,25,26)(H2,27,28,29,30);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUHORIUXPQCHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=NC(=CC(=N1)NC2=CC3=C(C=C(N=C3C=C2)C)N)C.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38Cl3N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328386 | |

| Record name | NSC 23766 trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177865-17-6 | |

| Record name | NSC 23766 trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1177865-17-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NSC 23766 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 23766 is a widely utilized small molecule inhibitor that has been instrumental in elucidating the cellular functions of the Rho family GTPase, Rac1. This technical guide provides a comprehensive overview of the core mechanism of action of NSC 23766 trihydrochloride. It details its specificity as an inhibitor of the interaction between Rac1 and a subset of its guanine (B1146940) nucleotide exchange factors (GEFs), presents quantitative data on its inhibitory activity, and provides detailed protocols for key experimental assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its application in research.

Core Mechanism of Action: Inhibition of Rac1-GEF Interaction

NSC 23766 functions as a competitive inhibitor of the interaction between Rac1 and specific GEFs.[1] It was identified through a structure-based virtual screening for compounds that bind to a surface groove on Rac1 critical for GEF recognition.[1] This groove is a key determinant of the specificity of GEF-GTPase interactions. By occupying this site, NSC 23766 sterically hinders the binding of certain GEFs, thereby preventing the exchange of GDP for GTP on Rac1 and consequently inhibiting its activation.

A crucial aspect of NSC 23766's utility as a research tool is its specificity. It effectively inhibits Rac1 activation mediated by the GEFs Tiam1 (T-lymphoma invasion and metastasis-inducing protein 1) and Trio .[1][2] Importantly, it does not significantly inhibit the activation of other closely related Rho family GTPases, such as Cdc42 and RhoA, by their respective GEFs.[1][2] This specificity allows for the targeted investigation of Rac1-dependent cellular processes.

Furthermore, studies have shown that NSC 23766 does not inhibit Rac1 activation by all GEFs. Notably, it is less effective against Rac1 activation mediated by members of the Vav family of GEFs.[3][4] This differential inhibition underscores the nuanced mechanisms of Rac1 regulation and highlights the importance of selecting appropriate inhibitors based on the specific GEFs involved in a given biological context. NSC 23766 also does not interfere with the interaction of Rac1 with its downstream effectors, such as p21-activated kinase (PAK), or with GTPase-activating proteins (GAPs), such as BcrGAP.[2]

Quantitative Data: Inhibitory Potency

The inhibitory activity of NSC 23766 has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the effective concentration for in vitro and cell-based experiments.

| Assay Type | Target | Cell Line/System | IC50 Value | Reference |

| Cell-free GEF activity assay | Rac1 activation by Tiam1/Trio | Biochemical Assay | ~50 µM | [2] |

| Cell Viability Assay | Cell Viability | MDA-MB-468 and MDA-MB-231 (human breast cancer) | ~10 µM | [2] |

| Aβ40 Secretion Assay | Amyloid-beta 40 production | swAPP-HEK293 cells | 48.94 µM | [2] |

Note: Ki (inhibition constant) values for the direct binding of NSC 23766 to the Rac1-GEF interface are not widely reported in the reviewed literature.

Key Signaling Pathway

The following diagram illustrates the canonical Rac1 signaling pathway and the point of inhibition by NSC 23766. Upstream signals, often from receptor tyrosine kinases or G-protein coupled receptors, activate Tiam1 or Trio. These GEFs then catalyze the exchange of GDP for GTP on Rac1. Activated, GTP-bound Rac1 can then interact with a variety of downstream effectors to regulate cellular processes such as cytoskeletal dynamics, cell migration, and gene transcription. NSC 23766 specifically blocks the interaction between Tiam1/Trio and Rac1.

Detailed Experimental Protocols

Rac1 Activation Assay (Pull-down)

This assay is used to quantify the amount of active, GTP-bound Rac1 in cell lysates. It utilizes the p21-binding domain (PBD) of the Rac1 effector protein PAK1, which specifically binds to the GTP-bound form of Rac1.

Workflow Diagram:

Protocol:

-

Cell Lysis:

-

Culture cells to the desired confluency and apply experimental treatments (e.g., stimulation with growth factors, treatment with NSC 23766).

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a suitable lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at ~14,000 x g for 10-15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

-

Pull-down of Active Rac1:

-

Normalize the protein concentration of the lysates.

-

To an appropriate amount of lysate (typically 500 µg to 1 mg), add PAK1-PBD-conjugated beads (e.g., agarose (B213101) or magnetic beads).

-

Incubate the mixture at 4°C for 1-2 hours with gentle rotation.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation (or using a magnetic rack).

-

Carefully aspirate the supernatant.

-

Wash the beads 3-4 times with wash buffer (lysis buffer with a lower concentration of detergent).

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the bound proteins.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for Rac1.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensity using densitometry. It is also recommended to run a parallel western blot for total Rac1 from the initial lysates to normalize the amount of active Rac1.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is a simple and widely used method to assess collective cell migration in vitro.

Workflow Diagram:

Protocol:

-

Cell Seeding:

-

Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will form a confluent monolayer within 24-48 hours.

-

-

Creating the Wound:

-

Once the cells are confluent, use a sterile pipette tip (e.g., a p200 tip) to create a straight scratch down the center of the well.

-

Alternatively, use commercially available culture inserts that create a defined cell-free gap upon removal.

-

-

Washing and Treatment:

-

Gently wash the cells with PBS to remove detached cells and debris.

-

Replace the medium with fresh culture medium containing the desired concentration of NSC 23766 or a vehicle control. Serum-free or low-serum medium is often used to minimize cell proliferation.

-

-

Imaging and Analysis:

-

Immediately after creating the scratch and adding the treatment, capture images of the wound at defined locations in each well (time 0).

-

Incubate the plate under standard cell culture conditions.

-

Capture images of the same locations at subsequent time points (e.g., every 6, 12, or 24 hours).

-

Quantify the rate of wound closure by measuring the area or the width of the cell-free gap over time using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated and compared between different treatment groups.

-

Conclusion

This compound is a valuable pharmacological tool for the specific inhibition of Rac1 signaling pathways that are dependent on the GEFs Tiam1 and Trio. Its mechanism of action, centered on the disruption of the Rac1-GEF interaction, allows for the targeted investigation of Rac1's role in a multitude of cellular processes. The quantitative data and detailed experimental protocols provided in this guide are intended to assist researchers in the effective design and execution of experiments utilizing this inhibitor, ultimately contributing to a deeper understanding of Rac1-mediated biology and its implications in health and disease. Researchers should, however, be mindful of potential off-target effects, especially at higher concentrations, and consider appropriate controls in their experimental designs.

References

NSC 23766 Trihydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Selective Rac1-Guanine Nucleotide Exchange Factor Interaction Inhibitor

NSC 23766 trihydrochloride is a widely utilized small molecule inhibitor that plays a crucial role in dissecting the intricate signaling pathways governed by the Rho family of small GTPases. Specifically, it is recognized for its selective inhibition of the interaction between Ras-related C3 botulinum toxin substrate 1 (Rac1) and its guanine (B1146940) nucleotide exchange factors (GEFs), such as Trio and Tiam1. This targeted disruption prevents the activation of Rac1, a key molecular switch involved in a myriad of cellular processes including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data from various studies, detailed experimental protocols, and visual representations of its functional context.

Chemical and Physical Properties

This compound is a synthetic, cell-permeable compound.[1] Its fundamental properties are summarized in the table below, providing essential information for its use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₅N₇·3HCl | |

| Molecular Weight | 530.97 g/mol | |

| CAS Number | 1177865-17-6 | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in water and DMSO | |

| Storage | Desiccate at room temperature |

Mechanism of Action: Selective Inhibition of Rac1 Activation

NSC 23766 exerts its biological effects by specifically targeting the interaction between Rac1 and a subset of its GEFs. GEFs facilitate the exchange of GDP for GTP on Rac1, a conformational change that switches Rac1 to its active, signal-transducing state. By binding to a surface groove on Rac1 that is critical for GEF recognition, NSC 23766 physically obstructs the binding of GEFs like Trio and Tiam1, thereby preventing Rac1 activation.[1] A key feature of NSC 23766 is its selectivity for Rac1; it does not significantly inhibit the activation of other closely related Rho GTPases such as Cdc42 or RhoA at concentrations where it effectively blocks Rac1.

Quantitative Data Summary

The efficacy of NSC 23766 has been quantified in numerous studies across various cell lines and experimental models. The following tables summarize key in vitro and in vivo findings.

In Vitro Efficacy of NSC 23766

| Assay Type | Cell Line(s) | IC₅₀ / Effective Concentration | Observed Effect | Reference(s) |

| Rac1-GEF Interaction (cell-free) | - | ~50 µM | Inhibition of Rac1 activation by TrioN and Tiam1 | [1] |

| Cell Viability / Apoptosis | MDA-MB-231, MDA-MB-468 (human breast cancer) | ~10 µM | Decreased cell viability and induction of apoptosis | [1][3] |

| Cell Invasion | PC-3 (human prostate cancer) | 25 µM | 85% inhibition of invasion through Matrigel | [4] |

| Aβ40 Secretion | swAPP-HEK293 | 48.94 µM | Dose-dependent reduction of secreted and intracellular Aβ40 | [1][4] |

| Aβ42 Release | swAPP-HEK293 | 50 µM | 57.97% inhibition of Aβ42 release | [1][4] |

| Rac1 Activation (PDGF-induced) | NIH 3T3 (mouse embryonic fibroblast) | 50 µM | Potent blockade of Rac1 activation and lamellipodia formation | [1] |

| Cell Cycle Arrest | MDA-MB-231 | 100 µM (24h) | Increase in G1 phase from 41% to 65% | [1] |

In Vivo Efficacy of NSC 23766

| Animal Model | Dosage and Administration | Observed Effect | Reference(s) |

| C57Bl/6 Mice | 2.5 mg/kg (intraperitoneal) | Two-fold increase in circulating hematopoietic stem cells/progenitors 6 hours after injection | [1][4] |

| NOD Mice | 2.5 mg/kg/day (intraperitoneal) | Significant attenuation of the onset of spontaneous diabetes | [5] |

| Mice with LPS-induced acute pulmonary injury | 1 or 3 mg/kg | Reduction in inflammatory cell infiltration, MPO activities, and pro-inflammatory mediators | [1][4] |

Key Experimental Protocols

This section provides detailed methodologies for common assays used to investigate the effects of NSC 23766.

Rac1 Activity Pulldown Assay

This assay measures the amount of active, GTP-bound Rac1 in cell lysates.

-

Cell Culture and Lysis:

-

Culture cells to logarithmic phase in a 10-cm dish.

-

Starve cells in 0.5% serum medium for 24 hours prior to the experiment.

-

Treat cells with NSC 23766 at the desired concentration and for the appropriate duration.

-

Lyse cells in a buffer containing 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 10 mM MgCl₂, 1% Nonidet P-40, 10% glycerol, and 1x protease inhibitor cocktail.[4]

-

Clarify lysates by centrifugation and normalize protein concentrations.[4]

-

-

Pulldown of Active Rac1:

-

Washing and Elution:

-

Western Blot Analysis:

Cell Viability (MTS) Assay

This colorimetric assay is used to assess the effect of NSC 23766 on cell proliferation and viability.

-

Cell Seeding:

-

Treatment with NSC 23766:

-

MTS Reagent Addition and Incubation:

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a 96-well plate reader.[1] The absorbance is directly proportional to the number of viable cells.

-

Cell Invasion (Transwell) Assay

This assay evaluates the ability of cells to invade through a basement membrane matrix.

-

Preparation of Transwell Inserts:

-

Use Transwell inserts with a porous membrane (e.g., 8.0 µm pore size) coated with a layer of Matrigel®, a reconstituted basement membrane.

-

-

Cell Seeding and Treatment:

-

Prepare a cell suspension in serum-free medium.

-

Add the cell suspension (e.g., 2.5 x 10⁴ cells) to the upper chamber of the Transwell insert.

-

The medium in the upper chamber should contain the desired concentration of NSC 23766 or a vehicle control.

-

-

Addition of Chemoattractant:

-

Fill the lower chamber of the 24-well plate with medium containing a chemoattractant (e.g., fetal bovine serum) to stimulate cell migration.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ atmosphere for a period sufficient for invasion to occur (e.g., overnight).

-

-

Removal of Non-invading Cells:

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.

-

-

Fixation, Staining, and Quantification:

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with a solution such as 1% Toluidine Blue or Crystal Violet.

-

Count the number of stained, migrated cells in several random fields of view under a microscope.

-

Rac1 Signaling Pathway

Rac1 is a central node in a complex network of signaling pathways that regulate numerous cellular functions. Its activation by GEFs, in response to upstream signals from receptor tyrosine kinases (RTKs), integrins, and other receptors, triggers a cascade of downstream events. Key effector pathways include the p21-activated kinases (PAKs), which influence cytoskeletal remodeling and cell motility, and the activation of transcription factors that control gene expression related to cell proliferation and survival.

Conclusion

This compound is an invaluable tool for researchers investigating the multifaceted roles of Rac1 in cellular physiology and pathology. Its selectivity in inhibiting the Rac1-GEF interaction allows for the precise dissection of Rac1-specific signaling pathways. The data and protocols presented in this guide offer a solid foundation for designing and executing experiments to further elucidate the functions of Rac1 and to explore the therapeutic potential of its inhibition in various diseases, including cancer and neurodegenerative disorders. As with any pharmacological inhibitor, it is crucial to consider potential off-target effects, and some studies have suggested that at higher concentrations, NSC 23766 may also act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[6] Therefore, careful dose-response studies and the use of complementary techniques, such as siRNA-mediated knockdown of Rac1, are recommended to validate findings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. NSC 23766 | inhibitor of Rac GTPase | anti-influenza virus | CAS 733767-34-5 | Ras抑制剂 | 美国InvivoChem [invivochem.cn]

- 3. selleck.co.jp [selleck.co.jp]

- 4. This compound | Apoptosis | Rho | Ras | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rac-gtpase-fragment.com [rac-gtpase-fragment.com]

The Discovery and Application of NSC23766: A Technical Guide to a Pioneering Rac1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental application of NSC23766, a seminal small molecule inhibitor of the Rac1 GTPase. This document details the quantitative data associated with its activity, comprehensive experimental protocols for its characterization, and visualizations of the core biological and experimental processes.

Introduction: Targeting the Rac GTPase Family

The Ras-related C3 botulinum toxin substrate 1 (Rac1) is a small GTPase that functions as a molecular switch in a multitude of cellular processes.[1] These include cytoskeletal organization, cell proliferation, adhesion, and migration.[2] Dysregulation of Rac1 signaling is implicated in various pathologies, most notably cancer, where it contributes to tumor progression and metastasis. This has made Rac1 and its activating proteins, Guanine Nucleotide Exchange Factors (GEFs), attractive targets for therapeutic intervention.

NSC23766 was identified through a rational, structure-based virtual screening approach as a specific inhibitor of the interaction between Rac1 and its GEFs, Tiam1 and Trio.[3] By occupying a critical surface groove on Rac1, NSC23766 effectively prevents the GEF-mediated exchange of GDP for GTP, thereby inhibiting Rac1 activation.[3] A key advantage of NSC23766 is its selectivity for Rac1 over other closely related Rho family GTPases like Cdc42 and RhoA, making it a valuable tool for dissecting Rac1-specific signaling pathways.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for NSC23766 activity across various experimental contexts.

Table 1: In Vitro Inhibitory Activity of NSC23766

| Target/Assay | Cell Line / System | IC50 Value | Reference(s) |

| Rac1-GEF Interaction (TrioN/Tiam1) | Cell-free assay | ~50 µM | [2][4][5] |

| Secreted and Intracellular Aβ40 | swAPP-HEK293 cells | 48.94 µM | [2] |

| Cell Viability | MDA-MB-468 & MDA-MB-231 (human breast cancer) | ~10 µM | [2] |

Table 2: Effective Concentrations of NSC23766 in Cellular Assays

| Assay | Cell Line | Concentration | Observed Effect | Reference(s) |

| Inhibition of Rac1 Activation | NIH 3T3 cells | 50 µM | Potent blockade of serum or PDGF-induced Rac1 activation | [2] |

| Inhibition of Cell Invasion | PC-3 (human prostate cancer) | 25 µM | 85% inhibition of invasion through Matrigel | [2] |

| Induction of Apoptosis | MDA-MB-468 (human breast cancer) | 100 µM | Six-fold increase in apoptosis | [2] |

| Inhibition of eNOS Promoter Activity | Bovine aortic ECs | 100 µM | 60% repression | [2] |

| Inhibition of Aβ42 Release | swAPP-HEK293 cells | 50 µM | 57.97% inhibition | [2] |

Table 3: In Vivo Administration and Effects of NSC23766

| Animal Model | Dosing Regimen | Observed Effect | Reference(s) |

| C57Bl/6 Mouse | 2.5 mg/kg (intraperitoneal) | Two-fold increase in circulating hematopoietic stem cells/progenitors | [2] |

| Lipopolysaccharide-induced acute pulmonary injury mouse model | 1 or 3 mg/kg | Reduction of inflammatory cell infiltration and pro-inflammatory mediator expression | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of NSC23766.

Rac1-GEF Interaction Assay (Complex Formation Assay)

This assay is designed to assess the ability of NSC23766 to inhibit the direct binding of Rac1 to its specific GEFs, such as TrioN.

Materials:

-

Purified, (His)6-tagged TrioN

-

Purified, GST-tagged Rac1 (nucleotide-free)

-

Glutathione-agarose beads

-

NSC23766

-

Binding buffer

-

Wash buffer

-

Anti-His antibody

-

Western blotting reagents and equipment

Protocol:

-

Incubate 0.5 µg of (His)6-tagged TrioN with 2 µg of nucleotide-free GST-Rac1 in binding buffer.

-

Add NSC23766 at various concentrations to the reaction mixtures. Include a vehicle-only control.

-

Add 10 µl of suspended glutathione-agarose beads to each reaction.

-

Incubate at 4°C for 30 minutes with gentle rotation to allow for complex formation and binding to the beads.

-

Pellet the beads by centrifugation and wash them twice with wash buffer to remove unbound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-His antibody to detect the amount of TrioN that co-precipitated with GST-Rac1.

-

Analyze the results to determine the inhibitory effect of NSC23766 on the Rac1-TrioN interaction.[3]

Rac1 Activation Assay (Effector Pull-Down Assay)

This assay measures the levels of active, GTP-bound Rac1 in cell lysates.

Materials:

-

Cells of interest (e.g., NIH 3T3)

-

NSC23766

-

Stimulant (e.g., serum or PDGF)

-

Lysis buffer

-

GST-PBD (p21-binding domain of PAK1) fusion protein coupled to glutathione-agarose beads

-

Anti-Rac1 antibody

-

Western blotting reagents and equipment

Protocol:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of NSC23766 for a specified duration (e.g., 12 hours).[6] Include a vehicle-only control.

-

Stimulate the cells with an agonist like serum or PDGF for a short period (e.g., 2 minutes with 10 nM PDGF) to induce Rac1 activation.[6]

-

Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation.

-

Incubate the cell lysates with GST-PBD beads at 4°C with gentle rotation to pull down active Rac1-GTP.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-Rac1 antibody.

-

A portion of the total cell lysate should also be run on the gel to determine the total Rac1 levels, which are used for normalization.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of NSC23766 on cell viability and proliferation.

Materials:

-

Cells of interest (e.g., MDA-MB-231)

-

96-well plates

-

NSC23766

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of NSC23766 concentrations. Include a vehicle-only control.

-

Incubate the cells for the desired treatment period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[1][7]

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of NSC23766 on cell migration.

Materials:

-

Cells of interest

-

Culture plates (e.g., 6-well or 12-well)

-

Pipette tip (e.g., p200)

-

NSC23766

-

Microscope with a camera

Protocol:

-

Seed cells in a culture plate and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Gently wash the cells with media to remove detached cells.

-

Add fresh media containing different concentrations of NSC23766 or a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals thereafter (e.g., every 4-8 hours).

-

Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software.

-

Compare the migration rates between NSC23766-treated and control cells.[8][9]

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of NSC23766 in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cells of interest (e.g., PC-3)

-

NSC23766

-

Vehicle for injection

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100 mm³).[10]

-

Randomize the mice into treatment and control groups.

-

Administer NSC23766 (e.g., via intraperitoneal injection) or the vehicle to the respective groups according to a predetermined dosing schedule.

-

Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[10]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Compare the tumor growth between the NSC23766-treated and control groups to evaluate the in vivo efficacy.[10][11]

Visualizations of Core Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of NSC23766's discovery and mechanism of action.

Caption: Discovery workflow of the Rac1 inhibitor NSC23766.

Caption: Rac1 signaling pathway and the inhibitory action of NSC23766.

Caption: Mechanism of action of NSC23766 on Rac1 activation.

Conclusion

NSC23766 represents a landmark achievement in the targeted inhibition of Rac1 signaling. Its discovery through rational drug design has provided the research community with a powerful and specific tool to investigate the complex roles of Rac1 in health and disease. While the development of more potent and specific Rac1 inhibitors is an ongoing endeavor, NSC23766 remains a cornerstone compound for studies in cancer biology, cell migration, and other Rac1-dependent processes. This guide serves as a comprehensive resource for researchers utilizing or planning to utilize NSC23766 in their experimental work, providing the necessary quantitative data and detailed protocols to facilitate rigorous and reproducible scientific inquiry. It is important to note that while NSC23766 is a selective Rac1-GEF inhibitor, potential off-target effects, such as antagonism of muscarinic acetylcholine (B1216132) receptors, have been reported and should be considered in the interpretation of experimental results.[12]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NSC 23766 | Rho GTPases | Tocris Bioscience [tocris.com]

- 5. rndsystems.com [rndsystems.com]

- 6. pnas.org [pnas.org]

- 7. texaschildrens.org [texaschildrens.org]

- 8. clyte.tech [clyte.tech]

- 9. Wound healing assay | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 12. NSC23766, a widely used inhibitor of Rac1 activation, additionally acts as a competitive antagonist at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Specificity of NSC 23766 Trihydrochloride for Rac1 vs. RhoA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 23766 trihydrochloride is a widely utilized small molecule inhibitor in cell biology and cancer research, primarily recognized for its specificity in targeting the activation of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases. This technical guide provides a comprehensive overview of the specificity of NSC 23766 for Rac1 over the closely related RhoA. It delves into the quantitative data supporting this selectivity, details the experimental protocols for assessing its activity, and visualizes the relevant signaling pathways and the inhibitor's mechanism of action. This document is intended to serve as a critical resource for researchers employing NSC 23766 in their studies and for professionals engaged in the development of specific GTPase inhibitors.

Introduction to NSC 23766 and Rho GTPases

The Rho family of small GTPases, including the well-characterized members Rac1 and RhoA, are critical molecular switches that regulate a vast array of cellular processes.[1][2] These include cytoskeleton organization, cell migration, proliferation, and gene expression.[1][2] Dysregulation of Rho GTPase signaling is implicated in numerous pathologies, most notably cancer, making them attractive targets for therapeutic intervention.

NSC 23766 was identified through a structure-based virtual screening for compounds that could specifically inhibit the activation of Rac1.[3] It functions by competitively inhibiting the interaction between Rac1 and its specific guanine (B1146940) nucleotide exchange factors (GEFs), such as T-lymphoma invasion and metastasis-inducing protein 1 (Tiam1) and Trio.[3][4] This prevention of GEF binding blocks the exchange of GDP for GTP, thereby keeping Rac1 in its inactive state. A key characteristic of NSC 23766 is its reported high specificity for Rac1, with minimal effects on other Rho family members like RhoA and Cdc42.[3][5]

Quantitative Analysis of Specificity: Rac1 vs. RhoA

| Target Interaction | Inhibitor | IC50 | Method | Comments |

| Rac1 -Tiam1/Trio | NSC 23766 | ~50 µM | In vitro GEF-mediated nucleotide exchange assay | Consistently reported value for 50% inhibition of Rac1 activation by its specific GEFs.[3] |

| RhoA -PDZ-RhoGEF | NSC 23766 | >200 µM | In vitro GEF-mediated nucleotide exchange assay | Little to no inhibition observed at concentrations up to 200 µM.[3] |

| Serum-induced Rac1 activation | NSC 23766 | 50-100 µM | In vivo effector pull-down assay | Dose-dependent inhibition of Rac1-GTP levels in cells.[3] |

| Serum-induced RhoA activation | NSC 23766 | >100 µM | In vivo effector pull-down assay | No significant effect on RhoA-GTP levels in cells.[3] |

| Carbachol-induced RhoA activation | NSC 23766 | Inhibited at 50 µM | In vivo effector pull-down assay in neonatal rat cardiac myocytes | Suggests potential context-dependent or off-target effects.[6] |

Mechanism of Action of NSC 23766

NSC 23766 acts as a competitive inhibitor of the Rac1-GEF interaction. It binds to a surface groove on Rac1 that is critical for the specific recognition and binding of GEFs like Tiam1 and Trio.[3][7] This binding site is distinct from the nucleotide-binding pocket, meaning NSC 23766 does not directly compete with GDP or GTP. By occupying this crucial GEF-interaction interface, NSC 23766 sterically hinders the binding of Tiam1 and Trio, thereby preventing the GEF-catalyzed release of GDP and subsequent binding of GTP. This maintains Rac1 in an inactive, GDP-bound state.

Caption: Competitive inhibition of Rac1 activation by NSC 23766.

Experimental Protocols

Rac1 and RhoA Activation (Pull-down) Assays

This method is used to quantify the amount of active, GTP-bound Rac1 or RhoA in cell lysates.

Materials:

-

Lysis/Wash Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol.[8]

-

Protease Inhibitors: Aprotinin (10 µg/mL), leupeptin (B1674832) (10 µg/mL), and 1 mM PMSF. Add fresh to lysis buffer.[8]

-

Rac1 Effector: GST-tagged p21-binding domain (PBD) of PAK1 coupled to glutathione-agarose beads.[9]

-

RhoA Effector: GST-tagged Rho-binding domain (RBD) of Rhotekin coupled to glutathione-agarose beads.[10]

-

Glutathione-agarose beads

-

2x Laemmli sample buffer

-

Anti-Rac1 and Anti-RhoA primary antibodies

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Culture and treat cells with NSC 23766 as required.

-

Lyse cells on ice with ice-cold Lysis/Wash Buffer containing protease inhibitors.

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Normalize protein concentrations of the supernatants.

-

Incubate an aliquot of each lysate with GST-PAK1-PBD beads (for Rac1) or GST-Rhotekin-RBD beads (for RhoA) for 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation (e.g., 500 x g for 3 minutes).

-

Wash the beads three times with Lysis/Wash Buffer.

-

Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes.

-

Analyze the samples by SDS-PAGE and Western blotting using anti-Rac1 or anti-RhoA antibodies.

-

A fraction of the total cell lysate should be run in parallel to determine the total levels of Rac1 or RhoA.

Caption: Workflow for Rac1/RhoA activation pull-down assay.

In Vitro GEF-Mediated Nucleotide Exchange Assay

This assay directly measures the ability of NSC 23766 to inhibit the GEF-catalyzed exchange of a fluorescent GDP analog (mant-GDP) for non-fluorescent GTP on Rac1 or RhoA.

Materials:

-

Purified recombinant Rac1 and RhoA proteins

-

Purified recombinant GEFs (e.g., Tiam1 or Trio for Rac1, PDZ-RhoGEF for RhoA)

-

mant-GDP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate)

-

GTP

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT.

-

Fluorometer

Procedure:

-

Load Rac1 or RhoA with mant-GDP by incubation in the absence of MgCl2 and in the presence of EDTA.

-

Stop the loading reaction by adding an excess of MgCl2.

-

Initiate the exchange reaction by adding the GEF and a molar excess of GTP to the mant-GDP-loaded GTPase in the presence of varying concentrations of NSC 23766.

-

Monitor the decrease in fluorescence intensity over time as mant-GDP is released from the GTPase.

-

Calculate the initial rate of nucleotide exchange for each inhibitor concentration.

-

Determine the IC50 value by plotting the initial rates against the logarithm of the inhibitor concentration.

Signaling Pathways: Rac1 vs. RhoA

Rac1 and RhoA, despite being closely related, regulate distinct downstream signaling pathways, leading to different cellular outcomes.

Rac1 Signaling Pathway

Rac1 is a key regulator of cell protrusion and migration. Upon activation, Rac1 interacts with a variety of downstream effectors, including p21-activated kinases (PAKs) and the WAVE regulatory complex, leading to actin polymerization and the formation of lamellipodia.[10]

Caption: Key components of the Rac1 signaling pathway.

RhoA Signaling Pathway

RhoA is primarily involved in the regulation of actomyosin (B1167339) contractility and the formation of stress fibers and focal adhesions.[11][12] A key downstream effector of RhoA is the Rho-associated coiled-coil containing protein kinase (ROCK), which phosphorylates and activates various substrates, including myosin light chain (MLC), leading to increased contractility.[13]

Caption: Key components of the RhoA signaling pathway.

Discussion and Conclusion

The available data strongly support the high specificity of NSC 23766 for the inhibition of Rac1 activation over RhoA activation under most experimental conditions.[3] The IC50 for Rac1-GEF inhibition is approximately 50 µM, whereas concentrations exceeding 200 µM show minimal to no effect on RhoA-GEF interactions in vitro.[3] This selectivity is attributed to its unique mechanism of action, which involves binding to a specific surface groove on Rac1 that is crucial for GEF recognition.

It is important to note that some studies have reported potential off-target effects or context-dependent inhibition of RhoA by NSC 23766, particularly at higher concentrations. For instance, one study demonstrated that NSC 23766 could inhibit carbachol-induced RhoA activation in cardiac myocytes.[6] Therefore, researchers should exercise caution and include appropriate controls to validate the specificity of NSC 23766 in their specific experimental systems.

References

- 1. ROCK1 Feedback Regulation of the Upstream Small GTPase RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RhoA Signaling in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Computational Prediction of Hot Spots and Binding Site of Inhibitor NSC23766 on Rac1 Binding With Tiam1 [frontiersin.org]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Downstream components of RhoA required for signal pathway of superoxide formation during phagocytosis of serum opsonized zymosans in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC 23766 Trihydrochloride: An In-depth Technical Guide to its Effects on the Cytoskeleton

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of NSC 23766 trihydrochloride, a widely used small molecule inhibitor. It details its mechanism of action, quantifiable effects on the actin cytoskeleton, and standardized experimental protocols for its application in cell biology research.

Introduction and Mechanism of Action

NSC 23766 is a cell-permeable small molecule inhibitor renowned for its high selectivity in targeting the Rac family of Rho GTPases, particularly Rac1.[1][2][3] Rac1 is a critical regulator of various cellular processes, most notably the organization of the actin cytoskeleton, which governs cell morphology, migration, and adhesion.[4][5]

The primary mechanism of NSC 23766 involves the specific disruption of the interaction between Rac1 and its guanine (B1146940) nucleotide exchange factors (GEFs).[1][6][7] It achieves this by fitting into a surface groove on Rac1 that is essential for GEF binding, thereby preventing the exchange of GDP for GTP and locking Rac1 in an inactive state.[4][7][8] NSC 23766 specifically inhibits the Rac-GEFs Tiam1 and Trio, with a reported IC50 of approximately 50 μM, while demonstrating minimal to no effect on the activation of other closely related Rho GTPases like Cdc42 and RhoA.[1][4][7][9][10] This selectivity makes it an invaluable tool for dissecting Rac1-specific signaling pathways.[1]

Core Effect on the Actin Cytoskeleton

The inhibition of Rac1 activation by NSC 23766 leads to profound and observable changes in the actin cytoskeleton. Rac1, in its active GTP-bound state, is a primary driver of actin polymerization, leading to the formation of lamellipodia and membrane ruffles—sheet-like protrusions at the leading edge of migrating cells.[5][11]

Treatment with NSC 23766 effectively blocks these processes. In various cell types, application of the inhibitor results in:

-

Disruption of Actin Organization: A marked breakdown and fragmentation of the actin cytoskeletal network.[12][13]

-

Inhibition of Lamellipodia: A significant reduction or complete loss of lamellipodia formation, which are characteristic structures driven by Rac1 activity.[4][7][14][15][16] Cells treated with NSC 23766 often fail to form these protrusions, even when stimulated with growth factors like PDGF.[7][16]

-

Impact on Cell Morphology: The loss of lamellipodia and disruption of actin filaments lead to changes in cell shape and reduced spreading.

-

Reduced Cell Migration and Invasion: As lamellipodia are crucial for cell motility, NSC 23766 significantly inhibits cell migration and invasion.[4][17]

It is important to note that while NSC 23766 is highly selective for Rac1-GEF interactions, some studies have suggested potential off-target effects, such as acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, which should be considered when interpreting results.[18]

Quantitative Data Presentation

The following tables summarize the quantitative effects of NSC 23766 as documented in the literature.

Table 1: Effective Concentrations and IC50 Values | Parameter | Cell Line / System | Concentration / IC50 | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | IC50 | In vitro Rac1 activation by Tiam1/Trio | ~50 μM | Inhibition of Rac1-GEF interaction |[9] | | IC50 | PC-3 Cells (Proliferation) | Dose-dependent | Inhibition of cell proliferation |[4] | | IC50 | MDA-MB-468 & MDA-MB-231 Cells | ~10 μM | Decreased cell viability |[4] | | IC50 | Secreted Aβ40 levels | swAPP-HEK293 cells | 48.94 μM | Reduction of Aβ40 |[4] | | Effective Conc. | NIH 3T3 Cells | 50 μM | Potent block of serum/PDGF-induced Rac1 activation |[4] | | Effective Conc. | PC-3 Cells | 25 μM | 85% inhibition of cell invasion |[4][7] | | Effective Conc. | Human Platelets | 50 μM | Inhibition of thrombin-induced Rac1/Rac2 activation |[4] | | Effective Conc. | Cerebellar Granule Neurons | 200 μM | Marked fragmentation of actin network |[13] | | Effective Conc. | SAS Cells | 10 μM | Inhibition of cell migration and ROS generation |[17] |

Table 2: Effects on Cytoskeletal and Cellular Processes

| Process | Cell Type | Treatment Details | Quantitative Effect | Reference |

|---|---|---|---|---|

| Actin Organization | Human Bladder Smooth Muscle Cells | Not specified | 56% reduction of polymerized actin | [12] |

| Aβ42 Release | swAPP-HEK293 cells | 50 μM NSC 23766 | 57.97% inhibition | [4] |

| eNOS Promoter Activity | Bovine Aortic ECs | 100 μM NSC 23766 | ~60% repression | [4] |

| Apoptosis | MDA-MB-468 Cells | 100 μM NSC 23766 | Six-fold increase in apoptosis | [4] |

| Cell Cycle (G1 Phase) | MDA-MB-231 Cells | NSC 23766 (24h) | Increase from 41% to 65% in G1 | [4] |

| Hematopoietic Stem Cell Mobilization | C57Bl/6 Mice | 2.5 mg/kg (i.p.) | Two-fold increase in circulating stem cells |[4] |

Visualized Signaling Pathways and Workflows

Rac1 Signaling and Inhibition by NSC 23766

The diagram below illustrates the canonical Rac1 activation pathway and the specific point of inhibition by NSC 23766.

Caption: Rac1 activation by GEFs and its specific inhibition by NSC 23766.

Experimental Workflow for Cytoskeleton Analysis

This flowchart outlines a typical experimental procedure to assess the impact of NSC 23766 on the actin cytoskeleton and cell migration.

Caption: Workflow for analyzing NSC 23766's effect on the cytoskeleton.

Detailed Experimental Protocols

Protocol: Immunofluorescence Staining of F-Actin

This protocol is for visualizing the effects of NSC 23766 on the actin cytoskeleton in adherent cells.

Materials:

-

Cells of interest

-

Glass coverslips

-

Complete culture medium

-

This compound stock solution (e.g., in water or DMSO)[1]

-

Vehicle control (e.g., water or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Fluorescently-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (4′,6-diamidino-2-phenylindole) solution

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow for 24 hours in complete medium.[4]

-

Starvation (Optional): For studies involving growth factor stimulation, serum-starve the cells for 12-24 hours to reduce basal Rac1 activity.[4]

-

Treatment: Replace the medium with fresh medium containing the desired final concentration of NSC 23766 (e.g., 50-200 µM) or vehicle control.[4][13] Incubate for the desired period (e.g., 4 to 48 hours).[13][19]

-

Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[19]

-

Permeabilization: Wash the cells twice with PBS. Permeabilize by incubating with 0.5% Triton X-100 for 15 minutes.[19]

-

Staining: Wash the cells twice with PBS. Incubate with a solution of fluorescently-conjugated phalloidin (to stain F-actin) and DAPI (to stain nuclei) in PBS for 30-60 minutes at room temperature, protected from light.[20]

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Acquire images to analyze changes in actin organization, cell morphology, and the presence or absence of lamellipodia.[13]

Protocol: Rac1 Activation (GTP-Rac1 Pull-Down) Assay

This protocol measures the amount of active, GTP-bound Rac1 in cell lysates.

Materials:

-

Treated and control cell pellets

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.6, 100 mM NaCl, 10 mM MgCl₂, 1% Nonidet P-40, 10% glycerol, plus protease inhibitors)[4]

-

GST-PAK1-PBD (p21-activated kinase 1 p21-binding domain) beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-Rac1 antibody

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using the lysis buffer.[4]

-

Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Pull-Down: Incubate a normalized amount of cell lysate with GST-PAK1-PBD beads for 30-60 minutes at 4°C with gentle rotation.[4] The PAK1-PBD specifically binds to the GTP-bound (active) form of Rac1.

-

Washing: Pellet the beads by centrifugation and wash them 2-3 times with ice-cold wash buffer to remove non-specific binders.[4]

-

Elution: Resuspend the washed beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with a primary antibody against Rac1, followed by an appropriate HRP-conjugated secondary antibody. Also, run a parallel blot with a small fraction of the total cell lysate to determine the total Rac1 levels in each sample.

-

Analysis: Visualize the bands using chemiluminescence and quantify the band intensity. The amount of active Rac1 is expressed as the ratio of pulled-down Rac1 to total Rac1.

Disclaimer: This document is intended for research and informational purposes only. All experimental procedures should be conducted in accordance with established laboratory safety protocols.

References

- 1. cellron.com [cellron.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Light Activates Cdc42-Mediated Needle-Shaped Filopodia Formation via the Integration of Small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Regulation of the Actin Cytoskeleton via Rho GTPase Signalling in Dictyostelium and Mammalian Cells: A Parallel Slalom - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Computational Prediction of Hot Spots and Binding Site of Inhibitor NSC23766 on Rac1 Binding With Tiam1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellron.com [cellron.com]

- 10. researchgate.net [researchgate.net]

- 11. Coactivation of Rac1 and Cdc42 at Lamellipodia and Membrane Ruffles Induced by Epidermal Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rac1 silencing, NSC23766 and EHT1864 reduce growth and actin organization of bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Loss of cell–cell adhesion triggers cell migration through Rac1-dependent ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NSC23766, a widely used inhibitor of Rac1 activation, additionally acts as a competitive antagonist at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of Rac1 activity by NSC23766 prevents cartilage endplate degeneration via Wnt/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cdc42 Regulates the Expression of Cytoskeleton and Microtubule Network Proteins to Promote Invasion and Metastasis of Progeny Cells Derived from CoCl2-induced Polyploid Giant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

NSC 23766 Trihydrochloride: A Technical Guide to its Role in Cell Migration Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 23766 trihydrochloride is a well-characterized small molecule inhibitor that has emerged as a critical tool for dissecting the intricate signaling pathways governing cell migration. This technical guide provides an in-depth overview of NSC 23766, focusing on its core mechanism of action, its specific role in modulating cell migration, and detailed experimental protocols for its application in research settings. Quantitative data from various studies are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its utility in cell biology and drug development.

Introduction

Cell migration is a fundamental biological process essential for a multitude of physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The Rho family of small GTPases, particularly Rac1, are central regulators of the actin cytoskeleton dynamics that drive cell movement.[1] this compound has been identified as a selective inhibitor of Rac1 activation, making it an invaluable pharmacological tool for investigating Rac1-dependent cellular processes.[2] This guide will delve into the technical aspects of using NSC 23766 as a specific inhibitor of cell migration.

Mechanism of Action of NSC 23766

NSC 23766 functions as a competitive inhibitor of the interaction between Rac1 and some of its specific guanine (B1146940) nucleotide exchange factors (GEFs), namely T-lymphoma invasion and metastasis-inducing protein 1 (Tiam1) and Trio.[3] By binding to a surface groove on Rac1 that is critical for GEF interaction, NSC 23766 prevents the exchange of GDP for GTP, thereby locking Rac1 in an inactive state.[4][5][6] This inhibitory action is highly specific to Rac1, with minimal effects on other closely related Rho GTPases such as Cdc42 and RhoA.[4][7] The inhibition of Rac1 activation by NSC 23766 disrupts downstream signaling cascades that are crucial for the cytoskeletal reorganization required for cell migration, including the formation of lamellipodia and membrane ruffles.[7][8]

Signaling Pathway of NSC 23766 Action

Caption: Mechanism of NSC 23766 in inhibiting Rac1 activation and cell migration.

Quantitative Data on NSC 23766 Efficacy

The following tables summarize the quantitative effects of NSC 23766 on Rac1 activation and cell migration across various cell lines and experimental conditions.

Table 1: IC50 Values of NSC 23766

| Parameter | Cell Line/System | IC50 Value | Reference |

| Rac1 Activation (in vitro) | Cell-free assay | ~50 µM | [3][7] |

| Cell Viability | MDA-MB-468 & MDA-MB-231 | ~10 µM | [7][8] |

| Aβ40 Reduction | swAPP-HEK293 cells | 48.94 µM | [7] |

Table 2: Effects of NSC 23766 on Cell Migration and Invasion

| Cell Line | Assay Type | NSC 23766 Concentration | % Inhibition / Effect | Reference |

| PC-3 (Prostate Cancer) | Matrigel Invasion | 25 µM | 85% inhibition | [7] |

| NCI-H1703 (NSCLC) | Wound Healing | Not specified | Significant reduction | [9] |

| SAS (HNSCC) | Wound Healing | 10 µM | Inhibition of migration | [10][11] |

| Various Cell Lines | ROS Generation | 10 µM (25 µM for Du145) | Suppression | [10][11] |

| Mammary Carcinoma | In vitro invasion | Not specified | Inhibition | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the role of NSC 23766 in cell migration.

Rac1 Activation Assay (Pull-down)

This protocol is designed to measure the levels of active, GTP-bound Rac1 in cell lysates.

Materials:

-

Cells of interest

-

This compound

-

Rac1 activator (e.g., serum, PDGF)

-

Rac1 Activation Assay Kit (e.g., from Cell Biolabs, Abcam, or Cell Signaling Technology) containing PAK1 PBD (p21-binding domain of p21-activated kinase 1) agarose (B213101) beads.[12][13][14]

-

Lysis buffer (often provided in the kit)

-

Protease inhibitors

-

SDS-PAGE reagents and Western blot apparatus

-

Anti-Rac1 antibody

Procedure:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency.[12] Treat cells with the desired concentration of NSC 23766 or vehicle control for a specified time. Stimulate with a Rac1 activator if necessary.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease inhibitors.[12]

-

Lysate Clarification: Scrape the cells and centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[15]

-

Pull-Down of Active Rac1: Incubate the clarified lysate with PAK1 PBD agarose beads for 1 hour at 4°C with gentle agitation.[13] The GTP-bound Rac1 will bind to the PAK1 PBD.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer (often the lysis buffer) to remove non-specifically bound proteins.[13]

-

Elution and Western Blotting: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.[13] Analyze the eluate by SDS-PAGE and Western blotting using an anti-Rac1 antibody to detect the amount of active Rac1.

Experimental Workflow: Rac1 Activation Assay

Caption: Workflow for determining Rac1 activation levels using a pull-down assay.

Wound Healing (Scratch) Assay

This assay measures collective cell migration in a two-dimensional context.[16][17]

Materials:

-

Cells that form a confluent monolayer

-

12- or 24-well culture plates

-

Sterile 200 µL pipette tip or a cell scraper

-

Culture medium with and without NSC 23766

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.[16]

-

Creating the "Wound": Once the cells are confluent, use a sterile pipette tip to create a straight scratch or "wound" in the monolayer.[18]

-

Washing: Gently wash the wells with PBS to remove detached cells.[18]

-

Treatment: Add fresh culture medium containing the desired concentration of NSC 23766 or vehicle control.

-

Image Acquisition: Immediately capture images of the wound at time 0.[16] Place the plate in an incubator and acquire images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).

-

Analysis: Measure the width of the wound at different time points using image analysis software (e.g., ImageJ).[17] Calculate the rate of wound closure to determine the effect of NSC 23766 on cell migration.

Transwell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic migration of individual cells through a porous membrane.[19][20]

Materials:

-

Transwell inserts (with appropriate pore size for the cell type)

-

24-well plates

-

Cells of interest

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., FBS, specific growth factors)

-

This compound

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol (B129727), crystal violet)

Procedure:

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a specific density (e.g., 3 x 10^5 cells/mL).[21]

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.

-

Cell Seeding: Add the cell suspension (containing NSC 23766 or vehicle) to the upper chamber of the Transwell insert.[21]

-

Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (typically 4-24 hours).[21]

-

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[21]

-

Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with methanol and then stain them with a solution like crystal violet.

-

Quantification: Count the number of migrated cells in several random fields of view under a microscope.

Logical Relationship of NSC 23766's Role in Cell Migration

Caption: Logical flow of NSC 23766's inhibitory effect on the cell migration cascade.

Conclusion

This compound is a potent and selective inhibitor of Rac1 activation, making it an indispensable tool for researchers studying cell migration and related processes. Its well-defined mechanism of action and the availability of established experimental protocols facilitate its effective use in a variety of research applications. The quantitative data and methodologies presented in this guide provide a solid foundation for designing and interpreting experiments aimed at elucidating the role of Rac1 in cellular motility and for the potential development of novel therapeutic strategies targeting Rac1-driven pathologies. Researchers should, however, be mindful of potential off-target effects, as suggested by some studies, particularly when using higher concentrations or in specific cellular contexts.[22]

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. NSC 23766 | Rho GTPases | Tocris Bioscience [tocris.com]

- 4. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Prediction of Hot Spots and Binding Site of Inhibitor NSC23766 on Rac1 Binding With Tiam1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Computational Prediction of Hot Spots and Binding Site of Inhibitor NSC23766 on Rac1 Binding With Tiam1 [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

- 8. cellron.com [cellron.com]

- 9. The role of Rac1 in the regulation of NF-kB activity, cell proliferation, and cell migration in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Loss of cell–cell adhesion triggers cell migration through Rac1-dependent ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Loss of cell–cell adhesion triggers cell migration through Rac1-dependent ROS generation | Life Science Alliance [life-science-alliance.org]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. Rac1 Activation Assay Kit (ab211161) is not available | Abcam [abcam.com]

- 14. Active Rac1 Detection Kit | Cell Signaling Technology [cellsignal.com]

- 15. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. clyte.tech [clyte.tech]

- 17. Wound healing assay | Abcam [abcam.com]

- 18. Wound healing migration assay (Scratch assay) [protocols.io]

- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. corning.com [corning.com]

- 21. stackscientific.nd.edu [stackscientific.nd.edu]

- 22. Rac1 plays a role in CXCL12 but not CCL3-induced chemotaxis and Rac1 GEF inhibitor NSC23766 has off target effects on CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NSC 23766 Trihydrochloride: A Specific Inhibitor of Rac GEF Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 23766 trihydrochloride is a widely utilized small molecule inhibitor that has been instrumental in elucidating the cellular functions of the Rac subfamily of Rho GTPases.[1] This compound selectively targets the interaction between Rac1 and its specific guanine (B1146940) nucleotide exchange factors (GEFs), such as Tiam1 and Trio, thereby preventing Rac1 activation.[2][3] Its specificity for Rac1 over other closely related Rho GTPases like Cdc42 and RhoA has made it an invaluable tool in cell biology and cancer research.[1][4] This technical guide provides a comprehensive overview of NSC 23766, including its mechanism of action, quantitative interaction data, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

NSC 23766 was identified through a structure-based virtual screening for compounds that could fit into a surface groove on Rac1 known to be critical for its interaction with GEFs.[1][5] The binding of a GEF to Rac1 promotes the exchange of GDP for GTP, leading to the activation of Rac1. NSC 23766 competitively inhibits this interaction, effectively locking Rac1 in its inactive, GDP-bound state.[4] Computational docking models suggest that NSC 23766 binds to a surface cleft on Rac1 formed by residues within the switch I and switch II regions, which are crucial for GEF recognition and binding.[6][7][8] Notably, the interaction involves key residues such as Trp56, which is thought to be a major determinant of the inhibitor's specificity for Rac1 over other Rho family members.[1][6]

Quantitative Data

The inhibitory activity of NSC 23766 has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data regarding its interaction with Rac GEFs and its effects on cellular processes.

| Parameter | Value | Assay | GEF | Reference |

| IC₅₀ | ~50 µM | In vitro GEF activity assay (mant-GDP/GTP exchange) | TrioN | [2][5][9] |

| IC₅₀ | ~50 µM | In vitro GEF activity assay (mant-GDP/GTP exchange) | Tiam1 | [4] |

| IC₅₀ | ~10 µM | Cell viability assay (MDA-MB-468 & MDA-MB-231 cells) | Endogenous | [4] |

| IC₅₀ | 48.94 µM | Aβ40 production in swAPP-HEK293 cells | Endogenous | [4] |

Table 1: Inhibitory Concentrations of NSC 23766

| Cell Line | Process Inhibited | Effective Concentration | Reference |

| NIH 3T3 | Serum/PDGF-induced Rac1 activation | 50-100 µM | [1] |

| NIH 3T3 | Lamellipodia formation | 50 µM | [4] |

| PC-3 | Cell invasion through Matrigel | 25 µM (85% inhibition) | [4] |

| Human Platelets | Thrombin-induced Rac1/Rac2 activation | 50 µM | [4] |

| MDA-MB-231 | Cell cycle progression (G1 arrest) | Not specified | [4] |

| MDA-MB-468 | Apoptosis induction | 100 µM (six-fold increase) | [4] |

Table 2: Cellular Effects of NSC 23766

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involving NSC 23766.

Caption: Rac1 signaling pathway and the inhibitory action of NSC 23766.

Caption: Experimental workflow for a Rac1 activation (pulldown) assay.

Caption: Workflow for an in vitro GEF activity assay using mant-GDP.

Detailed Experimental Protocols

The following protocols are synthesized from multiple sources to provide a detailed methodology for key experiments used to study the effects of NSC 23766.

Rac1 Activation (Pulldown) Assay

This assay measures the amount of active, GTP-bound Rac1 in cell lysates.

Materials:

-

Cells of interest

-

This compound (stock solution in water or DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, 2% glycerol, and protease inhibitors.

-

GST-PAK-PBD (p21-activated kinase-p21 binding domain) coupled to glutathione-agarose beads

-

Wash Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA.

-

2x Laemmli sample buffer

-

Primary antibody: anti-Rac1

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Chemiluminescence detection reagents

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of NSC 23766 (e.g., 50-100 µM) or vehicle control for the specified duration.

-

Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells by adding ice-cold Lysis Buffer and scraping.

-

Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates. Normalize all samples to the same protein concentration with Lysis Buffer.

-

Pulldown: To 500 µg - 1 mg of cell lysate, add 20-30 µg of GST-PAK-PBD agarose (B213101) beads.

-

Incubation: Incubate the mixture for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation at 5,000 x g for 3 minutes at 4°C. Discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in 30 µL of 2x Laemmli sample buffer.

-

Western Blotting: Boil the samples for 5 minutes. Load the samples onto an SDS-PAGE gel, along with a sample of the total cell lysate as a loading control.

-

Detection: Transfer the proteins to a PVDF membrane. Block the membrane and probe with a primary antibody against Rac1, followed by an HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence detection system.

In Vitro GEF Activity Assay (mant-GDP/GTP Exchange)

This assay measures the ability of a GEF to catalyze the exchange of a fluorescent GDP analog (mant-GDP) for non-fluorescent GTP on Rac1.

Materials:

-

Purified recombinant Rac1 protein

-

Purified recombinant GEF protein (e.g., Tiam1 or Trio catalytic domain)

-

mant-GDP (2'-(or-3')-O-(N-Methylanthraniloyl) guanosine (B1672433) 5'-diphosphate)

-

GTP

-

This compound

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

-

Fluorescence microplate reader

Procedure:

-

Loading Rac1 with mant-GDP: In a microcentrifuge tube, incubate 1 µM Rac1 with a 5-fold molar excess of mant-GDP in Assay Buffer containing 5 mM EDTA (to chelate Mg²⁺ and facilitate nucleotide loading) for 30 minutes at room temperature in the dark. Stop the loading by adding MgCl₂ to a final concentration of 10 mM.

-

Reaction Setup: In a 96-well black plate, prepare the reaction mixtures containing Assay Buffer, 100 nM mant-GDP-loaded Rac1, and the desired concentrations of NSC 23766.

-

Initiate Exchange Reaction: Add the GEF (e.g., 100 nM) to each well, followed immediately by the addition of a 100-fold molar excess of GTP (10 µM).

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a microplate reader with excitation at ~360 nm and emission at ~440 nm. Record data every 30-60 seconds for 15-30 minutes.

-

Data Analysis: The exchange of mant-GDP for GTP results in a decrease in fluorescence. Calculate the initial rate of the reaction for each concentration of NSC 23766. Plot the initial rates against the inhibitor concentration to determine the IC₅₀ value.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of NSC 23766 on collective cell migration.

Materials:

-

Cells that form a monolayer

-

This compound

-

Culture medium

-

Sterile p200 pipette tip or cell scraper

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.

-

Wound Creation: Using a sterile p200 pipette tip, create a straight scratch (wound) through the center of the monolayer.

-

Washing: Gently wash the cells twice with PBS to remove detached cells.

-

Treatment: Replace the PBS with fresh culture medium containing the desired concentration of NSC 23766 or vehicle control.

-

Imaging: Immediately capture an image of the wound at time 0. Place the plate in a 37°C incubator.

-

Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).

-

Analysis: Measure the width or area of the wound at each time point. Compare the rate of wound closure between the NSC 23766-treated and control groups.

Conclusion

This compound is a potent and specific inhibitor of the Rac1-GEF interaction, making it an indispensable tool for researchers studying Rac1-mediated signaling pathways. Its ability to selectively block Rac1 activation has been pivotal in understanding the role of this GTPase in a multitude of cellular processes, including cytoskeletal dynamics, cell migration, and proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for scientists and drug development professionals seeking to utilize NSC 23766 in their research endeavors. Careful consideration of the experimental conditions and appropriate controls, as outlined in the provided protocols, will ensure the generation of reliable and reproducible data, furthering our understanding of the complex roles of Rac GTPases in health and disease.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. selleckchem.com [selleckchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide to the Biological Activity of NSC 23766 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 23766 trihydrochloride is a well-characterized small molecule inhibitor that has garnered significant attention in cell biology and cancer research. It functions as a highly specific, cell-permeable, and reversible inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a key member of the Rho family of small GTPases. By selectively disrupting the interaction between Rac1 and its specific guanine (B1146940) nucleotide exchange factors (GEFs), Trio and Tiam1, NSC 23766 effectively prevents Rac1 activation. This inhibition consequently blocks a cascade of downstream signaling pathways integral to cytoskeletal organization, cell motility, proliferation, and survival. This technical guide provides a comprehensive overview of the biological activity of NSC 23766, detailing its mechanism of action, quantitative efficacy, and methodologies for its application in research, complete with visual diagrams of relevant pathways and experimental workflows.

Core Mechanism of Action: Specific Inhibition of Rac1 Activation